molecular formula C7H14O4 B109645 Methyl diethoxyacetate CAS No. 16326-34-4

Methyl diethoxyacetate

Cat. No.: B109645
CAS No.: 16326-34-4
M. Wt: 162.18 g/mol
InChI Key: FEONFRLLHYXTEZ-UHFFFAOYSA-N
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Description

Ethyl diethoxyacetate (CAS: 6065-82-3) is an organic compound with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol . Structurally, it consists of an acetate ester backbone where the alpha carbon is substituted with two ethoxy groups (–OCH₂CH₃) and an ethyl ester group (–COOCH₂CH₃). This compound is a colorless liquid with a density of 0.988 g/cm³, a boiling point of 198–200°C, and solubility in dichloromethane, ethyl acetate, and methanol . It is widely used as a precursor in organic synthesis, particularly in the preparation of heterocyclic compounds, tetrahydroisoquinoline alkaloids, and bioactive molecules .

Note: While the user’s query specifies "Methyl diethoxyacetate," available evidence predominantly focuses on ethyl diethoxyacetate. Thus, this article centers on ethyl diethoxyacetate and its comparison with structurally related esters.

Properties

IUPAC Name

methyl 2,2-diethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONFRLLHYXTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502529
Record name Methyl diethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-34-4
Record name Methyl diethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl diethoxyacetate with three analogs: methyl dimethoxyacetate , ethyl methoxyacetate , and methyl methoxyacetate .

Property Ethyl Diethoxyacetate Methyl Dimethoxyacetate Ethyl Methoxyacetate Methyl Methoxyacetate
Molecular Formula C₈H₁₆O₄ C₅H₁₀O₄ C₅H₁₀O₃ C₄H₈O₃
Molecular Weight 176.21 g/mol 134.13 g/mol 118.13 g/mol 104.10 g/mol
Boiling Point 198–200°C 73°C (at 0.5 mmHg) ~85°C (estimated) 35.5°C
Density 0.988 g/cm³ 1.0579 g/cm³ ~1.0 g/cm³ 1.0579 g/cm³
Solubility Dichloromethane, MeOH, EtOAc Polar aprotic solvents Alcohols, ethers Water-miscible
Key Observations:
  • Ethoxy vs. Methoxy Groups : Ethyl diethoxyacetate’s two ethoxy groups increase steric bulk and hydrophobicity compared to methoxy-substituted analogs. This affects reactivity in nucleophilic additions and cyclization reactions .
  • Ester Group : The ethyl ester in ethyl diethoxyacetate offers slower hydrolysis rates than methyl esters, making it preferable in stepwise syntheses .
Ethyl Diethoxyacetate:
  • Heterocyclic Synthesis: Serves as a precursor in Pictet-Spengler cyclizations to form tetrahydroisoquinoline alkaloids (e.g., renieramycin G) .
  • Weinreb Amide Preparation : Reacts with N,O-dimethylhydroxylamine to generate intermediates for ketone synthesis .
  • Solid-Phase Synthesis: Used to prepare polymer-supported α-imino acetates for combinatorial chemistry .
Methyl Dimethoxyacetate:
  • Weinreb Amide Synthesis : Transesterified with methoxymethyl amine to yield intermediates for ketones and aldehydes .
  • Lower Boiling Point : Facilitates purification via distillation at mild temperatures (40°C, 0.5 mmHg) .
Ethyl/Methyl Methoxyacetate:
  • Pharmaceutical Intermediates : Used in APIs and fine chemicals due to simpler structures and higher solubility .

Reactivity and Stability

  • Ethyl Diethoxyacetate : Stable under standard conditions but sensitive to strong acids/bases, which cleave the acetal groups. Used in BF₃-mediated cyclizations to introduce axial chirality .
  • Methyl Dimethoxyacetate : More reactive in transesterification due to smaller methoxy groups, yielding higher amide products (88% vs. 30% for ethyl diethoxyacetate) .
  • Methoxyacetates : Less steric hindrance allows faster nucleophilic substitutions but lower thermal stability .

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